molecular formula C21H23Cl2FN2O B13716577 N-Chloromethyl (S)-Citalopram Chloride

N-Chloromethyl (S)-Citalopram Chloride

Cat. No.: B13716577
M. Wt: 409.3 g/mol
InChI Key: NBPWOQRBNRRAJK-BOXHHOBZSA-M
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Description

N-Chloromethyl (S)-Citalopram Chloride is a derivative of the well-known antidepressant citalopram, which belongs to the selective serotonin reuptake inhibitor (SSRI) class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Chloromethyl (S)-Citalopram Chloride typically involves the chloromethylation of (S)-citalopram. This process can be achieved through the reaction of (S)-citalopram with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base like triethylamine to neutralize the generated hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Chloromethyl (S)-Citalopram Chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The chloromethyl group can be hydrolyzed to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-alkylated derivatives, while oxidation can produce carboxylic acids or aldehydes.

Scientific Research Applications

N-Chloromethyl (S)-Citalopram Chloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of novel antidepressant compounds.

    Biological Studies: The compound is studied for its interactions with serotonin transporters and other biological targets.

    Industrial Applications: It can be used in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of N-Chloromethyl (S)-Citalopram Chloride involves its interaction with serotonin transporters in the brain. By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression. The chloromethyl group may also impart additional pharmacological properties, making it a valuable compound for further research.

Comparison with Similar Compounds

Similar Compounds

    Citalopram: The parent compound, widely used as an antidepressant.

    Escitalopram: The S-enantiomer of citalopram, known for its higher potency and selectivity.

    Fluoxetine: Another SSRI with a different chemical structure but similar therapeutic effects.

Uniqueness

N-Chloromethyl (S)-Citalopram Chloride is unique due to the presence of the chloromethyl group, which can be further modified to create a variety of derivatives with potentially enhanced or novel pharmacological properties. This makes it a valuable compound for drug development and medicinal chemistry research.

Properties

Molecular Formula

C21H23Cl2FN2O

Molecular Weight

409.3 g/mol

IUPAC Name

chloromethyl-[3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-dimethylazanium;chloride

InChI

InChI=1S/C21H23ClFN2O.ClH/c1-25(2,15-22)11-3-10-21(18-5-7-19(23)8-6-18)20-9-4-16(13-24)12-17(20)14-26-21;/h4-9,12H,3,10-11,14-15H2,1-2H3;1H/q+1;/p-1/t21-;/m0./s1

InChI Key

NBPWOQRBNRRAJK-BOXHHOBZSA-M

Isomeric SMILES

C[N+](C)(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)CCl.[Cl-]

Canonical SMILES

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)CCl.[Cl-]

Origin of Product

United States

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